molecular formula C10H11N3OS2 B14905145 n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide

n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide

Cat. No.: B14905145
M. Wt: 253.3 g/mol
InChI Key: FEDIKTKMSUVKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide is a specialized synthetic compound featuring a unique molecular architecture that combines pyrazole and thiophene heterocyclic systems connected through a thioether-acetamide linkage. This strategic molecular design presents significant interest for pharmaceutical research and chemical biology, particularly in investigating structure-activity relationships in heterocyclic compounds. The presence of multiple hydrogen bond acceptors and donors within the pyrazole moiety, combined with the electron-rich thiophene ring and flexible thioether spacer, creates a versatile scaffold with potential for diverse molecular interactions and binding modalities. While specific studies on this exact compound are limited in current literature, structural analogs featuring pyrazole-thiophene architectures have demonstrated considerable research utility across multiple domains. Compounds with similar molecular frameworks have shown promise in neurological research, particularly as scaffolds for investigating anticonvulsant activity through potential interactions with GABAergic systems . The molecular complexity of this compound also makes it suitable for chemometric analysis and quantitative structure-activity relationship (QSAR) studies, enabling researchers to develop predictive models for biological activity based on molecular descriptors and electronic properties . The compound's mechanism of action appears to involve sophisticated electronic characteristics that can be elucidated through computational approaches including HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) mapping, which help predict reactivity patterns and potential interaction sites . Additionally, Hirshfeld surface analysis of structurally related compounds reveals significant potential for specific intermolecular interactions in crystalline lattices, particularly involving hydrogen bonding and van der Waals forces that contribute to molecular stability and packing arrangements . From a drug discovery perspective, this compound complies with important pharmaceutical screening parameters including Lipinski's Rule of Five, suggesting favorable characteristics for pharmaceutical efficacy and bioavailability in research models . Researchers are exploring this chemical class for developing multi-targeted ligands, with molecular docking studies of analogous structures indicating potential binding interactions with various enzymatic targets . The compound serves as a valuable intermediate for synthetic modification and optimization, particularly through strategic substitutions that can enhance target affinity and selectivity. Strictly for Research Use Only, this chemical is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

N-(1H-pyrazol-4-yl)-2-(thiophen-2-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C10H11N3OS2/c14-10(13-8-4-11-12-5-8)7-15-6-9-2-1-3-16-9/h1-5H,6-7H2,(H,11,12)(H,13,14)

InChI Key

FEDIKTKMSUVKER-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CSCC(=O)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of the Pyrazole and Thiophene Rings: This step involves the formation of a thioether linkage between the pyrazole and thiophene rings, often using a thiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Formation of the Acetamide Core

The acetamide moiety is typically synthesized through amide bond formation . For example:

  • Step 1 : Reaction of a carboxylic acid (e.g., acetic acid) with a primary amine (e.g., pyrazole-4-amine) using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DMAP).

  • Step 2 : Substitution of a leaving group (e.g., bromide) in the acetamide precursor with a thiophen-2-ylmethylthiol group via nucleophilic substitution .

Reaction TypeReagents/ConditionsYield RangeKey Reference
Amide Bond FormationDCC/DMAP, THF, rt70–85%
Nucleophilic SubstitutionThiophen-2-ylmethylthiol, K₂CO₃, DMF60–75%

Construction of the Pyrazole Ring

The pyrazole ring is synthesized through cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. For example:

  • Step 1 : Hydrazinolysis of β-keto esters to form hydrazones .

  • Step 2 : Cyclization under acidic or basic conditions to form the pyrazole ring .

Reaction TypeReagents/ConditionsYield RangeKey Reference
HydrazinolysisHydrazine hydrate, ethanol, reflux80–90%
CyclizationNaOH, ethanol, reflux70–85%

Nucleophilic Substitution for Thioether Formation

The thiophen-2-ylmethylthio group is introduced via an SN2 mechanism :

  • Nucleophilic Attack : The amine in the acetamide attacks the electrophilic sulfur in thiophen-2-ylmethyl bromide.

  • Departure of Leaving Group : Bromide ion leaves, forming the thioether bond .

Characterization and Purification

  • NMR and MS : Used to confirm the structure, with peaks corresponding to the pyrazole, acetamide, and thiophen-2-ylmethylthio groups .

  • Purification : Column chromatography (e.g., silica gel) is typically employed to isolate the compound.

Scientific Research Applications

n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-(1h-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole core : The 1H-pyrazol-4-yl group provides hydrogen-bonding capability and aromaticity.
  • Thioether bridge : Enhances lipophilicity and metabolic stability compared to oxygen or nitrogen analogs.
  • Thiophene moiety : The thiophen-2-ylmethyl group contributes π-π stacking interactions and electronic effects.

Comparison with Structurally Similar Compounds

Below is a detailed analysis of the target compound relative to analogs reported in the literature.

2.1. Flavoring Agent: 2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)acetamide

Structural Differences :

  • Pyrazole substitution : 3-position vs. 4-position in the target compound.
  • Additional phenoxy group: Introduced at the 2-position of the acetamide backbone.

Functional Implications :

2.2. Triazinoindole-Based Acetamides (Compounds 23–27)

Structural Differences :

  • Core heterocycle: Triazino[5,6-b]indole vs. pyrazole in the target compound.
  • Substituents: Bromine, phenoxy, and cyanomethyl groups modify electronic and steric profiles.

Functional Implications :

  • The target compound’s pyrazole-thiophene system may offer distinct target selectivity .
  • Bromine substituents (e.g., Compounds 25, 27) enhance halogen bonding, which is absent in the target compound.
2.3. Benzimidazole-Triazole-Thiazole Acetamides (Compounds 9a–9e)

Structural Differences :

  • Heterocyclic complexity : Incorporates benzimidazole, triazole, and thiazole rings vs. simpler pyrazole-thiophene in the target compound.

Functional Implications :

  • Docking studies (e.g., Compound 9c) suggest interactions with enzyme active sites. The target compound’s thiophene may mimic aromatic residues in binding pockets .
  • Thiazole rings (e.g., in Compound 9a) enhance π-stacking, whereas the thiophene in the target compound may prioritize hydrophobic interactions.
2.4. Antimicrobial Benzofuran-Oxadiazole Acetamides (2a, 2b)

Structural Differences :

  • Benzofuran-oxadiazole core vs. pyrazole-thiophene in the target compound.

Functional Implications :

  • Compounds 2a and 2b show potent antimicrobial activity, attributed to the benzofuran-oxadiazole system. The target compound’s thiophene-pyrazole scaffold may offer alternative mechanisms, such as disrupting bacterial membranes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Purity (%) Application Reference
N-(1H-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide Pyrazole-thiophene Thioether, thiophen-2-ylmethyl N/A Research (potential pharmacological)
2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Pyrazole-phenoxy-thiophene Phenoxy, 3-pyrazole substitution N/A Food flavoring (cooling agent)
Compound 25 (Triazinoindole derivative) Triazinoindole-thiophene 8-Bromo, phenoxy >95 Protein hit identification
Compound 9c (Benzimidazole-triazole-thiazole) Benzimidazole-triazole-thiazole 4-Bromophenyl >95 Enzyme inhibition (docking studies)
2a (Benzofuran-oxadiazole) Benzofuran-oxadiazole 3-Chlorophenyl N/A Antimicrobial

Biological Activity

n-(1H-Pyrazol-4-yl)-2-((thiophen-2-ylmethyl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with thiophenes in the presence of suitable catalysts. The resulting compound contains a pyrazole ring and a thiophenyl group, which are known to enhance biological activity through various mechanisms.

Structural Data

The compound's molecular formula is C11H12N2S2C_{11}H_{12}N_2S_2, with a molecular weight of approximately 240.35 g/mol. The structural features include:

Component Value
Molecular FormulaC11H12N2S2C_{11}H_{12}N_2S_2
Molecular Weight240.35 g/mol
Key Functional GroupsPyrazole, Thiophene

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds disrupt bacterial cell membranes, leading to cell lysis and death . The mechanism involves the inhibition of bacterial growth by damaging the integrity of the cell wall.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This property makes them candidates for treating conditions characterized by inflammation.

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor effects. Preliminary studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins . The structure–activity relationship (SAR) analysis reveals that modifications in the pyrazole ring can significantly affect cytotoxicity against various cancer cell lines.

Case Studies

  • Antimicrobial Evaluation : A study focused on a series of pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
  • Anti-inflammatory Study : Another research project assessed the anti-inflammatory activity of pyrazole-based compounds using LPS-stimulated macrophages. Results indicated a significant reduction in NO production, highlighting the compound's potential in managing inflammatory diseases .
  • Cytotoxicity Testing : A series of pyrazole-thiophene conjugates were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results with IC50 values indicating potent activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The presence of thiophene enhances membrane permeability, leading to cell death.
  • Cytokine Inhibition : The compound inhibits signaling pathways involved in inflammation.
  • Apoptosis Induction : It activates apoptotic pathways in tumor cells, promoting cancer cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.